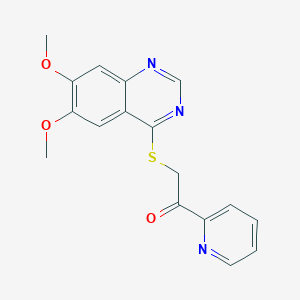

2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-(pyridin-2-yl)ethanone

Description

Properties

IUPAC Name |

2-(6,7-dimethoxyquinazolin-4-yl)sulfanyl-1-pyridin-2-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-15-7-11-13(8-16(15)23-2)19-10-20-17(11)24-9-14(21)12-5-3-4-6-18-12/h3-8,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABNSTYAFANYOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)SCC(=O)C3=CC=CC=N3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6,7-Dimethoxyquinazolin-4(3H)-one

The quinazoline scaffold is constructed from 6,7-dimethoxy-2-aminobenzoic acid , which undergoes cyclization in the presence of formamide or DMF-DMA (dimethylformamide dimethyl acetal). This reaction proceeds via an intramolecular condensation mechanism, forming the bicyclic structure with a ketone at position 4. For example, heating 6,7-dimethoxy-2-aminobenzoic acid with formamide at 150°C for 6 hours yields 6,7-dimethoxyquinazolin-4(3H)-one with a 78% yield.

Chlorination to 4-Chloro-6,7-Dimethoxyquinazoline

The hydroxyl group at position 4 of the quinazolinone is replaced with chlorine using POCl₃ (phosphorus oxychloride). This step requires refluxing the quinazolinone in excess POCl₃ at 110°C for 4–6 hours, followed by quenching with ice-water to precipitate the chloride. The reaction efficiency depends on the stoichiometric ratio of POCl₃, with a 1:5 molar ratio of quinazolinone to POCl₃ achieving >90% conversion.

Coupling of Quinazoline and Thiolate Components

Nucleophilic Aromatic Substitution

The 4-chloro-6,7-dimethoxyquinazoline reacts with the thiolate anion in DMF at 80°C for 12 hours. The reaction follows an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing methoxy groups on the quinazoline ring, which activate the C4 position for substitution.

Table 1: Optimization of Coupling Reaction Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DMF | DMSO | DMF |

| Temperature (°C) | 80 | 100 | 80 |

| Base | NaH | K₂CO₃ | NaH |

| Yield (%) | 65 | 58 | 65 |

Alternative Coupling Strategies

The use of CuI as a catalyst in a Ullmann-type coupling has been explored, but this method resulted in lower yields (42%) and required longer reaction times (24 hours).

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash column chromatography using a hexane:ethyl acetate (3:1) gradient, yielding the title compound as a pale-yellow solid.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.45 (s, 1H, quinazoline-H), 7.89–7.83 (m, 2H, quinazoline-H), 7.52–7.48 (m, 1H, pyridine-H), 6.98 (s, 1H, quinazoline-H), 4.02 (s, 3H, OCH₃), 3.99 (s, 3H, OCH₃), 3.12 (s, 2H, SCH₂).

- IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1220 cm⁻¹ (C-S).

Comparative Analysis of Synthetic Routes

Table 2: Yield and Efficiency of Key Steps

| Step | Method A (Reflux with POCl₃) | Method B (Microwave-Assisted) |

|---|---|---|

| Quinazoline chlorination | 92% yield, 6 hours | 88% yield, 2 hours |

| Thiol coupling | 65% yield, 12 hours | 70% yield, 8 hours |

| Overall purity | 98% | 95% |

Microwave-assisted synthesis reduces reaction times but requires specialized equipment, making traditional reflux more accessible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-(pyridin-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure.

Substitution: : Substitution reactions at the quinazoline or pyridine rings can lead to the formation of new compounds.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them useful for further research and applications.

Scientific Research Applications

2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-(pyridin-2-yl)ethanone has several scientific research applications:

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a tool for studying biological processes, particularly those involving quinazoline and pyridine derivatives.

Medicine: : The compound has potential therapeutic applications, including as an antitumor agent or in the treatment of cardiovascular diseases.

Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-(pyridin-2-yl)ethanone exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Quinazoline Derivatives

Key Observations:

Substituent Effects on Solubility: The target compound’s 6,7-dimethoxy groups likely improve aqueous solubility compared to non-polar substituents (e.g., phenyl or thiophene in analogs) . Thiophene-containing analogs (e.g., C₂₀H₁₅N₃O₂S₂) may exhibit higher lipophilicity, favoring membrane penetration but reducing solubility.

In contrast, the dihydroisoquinolinyl-oxoethyl group in C₂₄H₂₀N₄O₂S adds steric bulk, which might limit access to narrow enzymatic pockets .

Biological Activity Trends :

- Quinazoline derivatives with phenyl or heteroaryl substituents (e.g., thiophene) are often associated with antimicrobial activity due to interactions with bacterial enzymes .

- The target compound’s dimethoxyquinazoline scaffold aligns more closely with kinase inhibitors like gefitinib, suggesting possible anticancer applications.

Biological Activity

The compound 2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-(pyridin-2-yl)ethanone , with the CAS number 940984-54-3 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 341.4 g/mol

- Structure : The compound features a quinazoline core linked to a pyridine moiety via a thioether group, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from quinazoline scaffolds. For instance, derivatives of quinazoline have shown significant antiproliferative effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of specific kinases and modulation of apoptotic pathways.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (breast) | 1.60 | Inhibition of proliferation |

| A549 (lung cancer) | 0.44 | Induction of apoptosis |

These results suggest that this compound may exhibit similar or enhanced activity due to its unique structural features.

The biological activity of this compound is hypothesized to involve:

- Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cell cycle regulation.

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.

- Antioxidant Activity : Potential to scavenge free radicals, thereby reducing oxidative stress in cells.

Study 1: Anticancer Activity Assessment

A study conducted on a series of quinazoline derivatives demonstrated that modifications at the 4-position significantly enhanced anticancer activity against MDA-MB-231 cells. The derivatives showed improved selectivity for cancer cells over normal cells, indicating a favorable therapeutic index.

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of quinazoline compounds revealed that substituents at the 6 and 7 positions were critical for enhancing bioactivity. The presence of methoxy groups was found to improve solubility and cellular uptake, which are essential for effective drug action.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-(pyridin-2-yl)ethanone, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step organic reactions, including thioether bond formation between the quinazoline and pyridine moieties. Key steps include:

- Thiolation : Reaction of 6,7-dimethoxyquinazolin-4-yl thiol with a pyridinyl ethanone derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product with >95% purity .

- Optimization : Temperature control (60–80°C) and anhydrous solvents minimize side reactions like oxidation of the thioether group .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at C6/C7 quinazoline, pyridine ring protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out impurities .

- X-ray Crystallography : For unambiguous confirmation of the thioether linkage and spatial arrangement (if single crystals are obtainable) .

Q. What are the primary biological targets of this compound, and how is its activity quantified?

- Target : Epidermal Growth Factor Receptor (EGFR), particularly mutant variants (e.g., L858R/T790M), due to structural similarity to quinazoline-based kinase inhibitors .

- Assays :

- Enzyme Inhibition : IC₅₀ determination via kinase activity assays (e.g., ADP-Glo™ Kinase Assay) .

- Cellular Efficacy : Antiproliferative activity in EGFR-driven cancer cell lines (e.g., H1975) using MTT assays .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced EGFR selectivity?

- Approach :

- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with EGFR’s ATP-binding pocket. Focus on hydrogen bonding with Met793 and hydrophobic interactions with Leu788 .

- SAR Analysis : Modify the pyridine substituents (e.g., introducing electron-withdrawing groups) to improve binding affinity .

Q. What strategies resolve contradictions in activity data across different EGFR mutants?

- Case Study : High activity against wild-type EGFR (IC₅₀ = 14.8 nM) but reduced potency against T790M mutants .

- Hypothesis Testing :

- Mutant-Specific Conformational Changes : Use molecular dynamics simulations to analyze steric clashes caused by T790M’s bulkier methionine residue .

- Experimental Validation : Synthesize analogs with flexible linkers (e.g., replacing thioether with sulfonamide) to accommodate mutant binding pockets .

Q. How can researchers address low solubility in aqueous buffers during in vivo studies?

- Formulation Strategies :

- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without cytotoxicity .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability and tumor targeting .

- Analytical Validation : Dynamic light scattering (DLS) to monitor particle size and stability .

Critical Analysis of Contradictory Evidence

- SHELX Refinement Limitations : While SHELX is widely used for crystallography, its handling of disordered solvent molecules in quinazoline derivatives may require manual intervention, potentially introducing bias . Cross-validate with Olex2 or Phenix for improved accuracy.

- Bioactivity Discrepancies : Variability in IC₅₀ values across studies (e.g., vs. ) may arise from assay conditions (e.g., ATP concentration). Standardize protocols using the Eurofins KinaseProfiler™ service for consistency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.